molecular formula C21H18ClF3N4O3 B11229241 N-[4-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-ethylacetamide

N-[4-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-ethylacetamide

Cat. No.: B11229241
M. Wt: 466.8 g/mol
InChI Key: JITYHVWENJSVQX-UHFFFAOYSA-N
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Description

N-[4-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-ethylacetamide is a complex organic compound with a unique structure that includes a quinoxaline core, a trifluoromethyl group, and a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-ethylacetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Chlorination: The phenyl ring is chlorinated using a chlorinating agent such as thionyl chloride.

    Amidation: The final step involves the amidation of the quinoxaline derivative with an appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-[4-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-ethylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its stability and electronic properties may make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound can be used to study the effects of trifluoromethyl and chloro substituents on biological activity.

Mechanism of Action

The mechanism of action of N-[4-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-ethylacetamide involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups may enhance binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The quinoxaline core may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro substituents but lacks the quinoxaline core.

    4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but has a different core structure.

Uniqueness

N-[4-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-ethylacetamide is unique due to its combination of a quinoxaline core with trifluoromethyl and chloro substituents. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18ClF3N4O3

Molecular Weight

466.8 g/mol

IUPAC Name

2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H18ClF3N4O3/c1-3-28(12(2)30)19-20(32)29(17-7-5-4-6-15(17)27-19)11-18(31)26-16-10-13(21(23,24)25)8-9-14(16)22/h4-10H,3,11H2,1-2H3,(H,26,31)

InChI Key

JITYHVWENJSVQX-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C(=O)C

Origin of Product

United States

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